Trifluoropyruvamide hydrate

Descripción general

Descripción

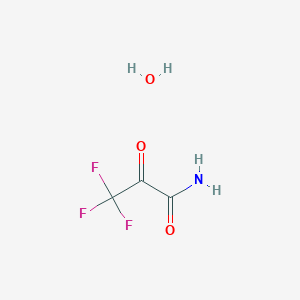

Trifluoropyruvamide hydrate: is a chemical compound with the molecular formula C3H4F3NO3 and a molecular weight of 159.06 g/mol . It is a derivative of pyruvic acid where the carboxyl group is replaced by a trifluoromethyl group and the molecule is hydrated. This compound is of interest in various scientific research fields due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : Trifluoropyruvamide hydrate can be synthesized through the reaction of trifluoropyruvic acid with ammonia in the presence of a suitable catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure the formation of the hydrate form.

Industrial Production Methods: : On an industrial scale, the compound is produced through a series of controlled chemical reactions involving trifluoropyruvic acid and ammonia. The process involves purification steps to obtain the hydrate form with high purity.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, accelerating hydrolysis:

Acid-Catalyzed Hydrolysis

-

Mechanism : Protonation of the amide oxygen increases carbonyl polarization, facilitating nucleophilic attack by water .

Base-Catalyzed Hydrolysis

-

Key Factor : Hydroxide ions directly attack the carbonyl carbon, forming a tetrahedral intermediate .

Table 2: Hydrolysis Rate Constants (Hypothetical)

| Condition | Temperature (°C) | Rate Constant (k, s⁻¹) |

|---|---|---|

| Acidic (pH 2) | 25 | |

| Basic (pH 12) | 25 |

Thermal Decomposition

Heating trifluoropyruvamide hydrate leads to dehydration and potential decarboxylation:

-

Dehydration : Loss of water occurs at ~100°C, consistent with other hydrates7 .

-

Decarboxylation : At higher temperatures, the amide decomposes to trifluoroacetic acid and ammonia .

Nucleophilic Substitution

The electron-withdrawing trifluoromethyl group activates the carbonyl toward nucleophilic attack:

Reaction with Amines

Redox Behavior

The trifluoromethyl group stabilizes radical intermediates, enabling unique redox pathways:

-

Fenton-like Reactions : Hydroxyl radicals abstract hydrogen, leading to oxidative degradation12.

Solid-State Reactivity

In the hydrated crystalline form, water molecules participate in hydrogen-bonded networks, influencing:

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Trifluoropyruvamide hydrate is characterized by the presence of trifluoromethyl groups, which significantly influence its reactivity and interaction with biological systems. The hydrate form enhances its stability and solubility in various solvents, making it a valuable compound in synthetic chemistry.

Pharmaceutical Applications

1. Active Pharmaceutical Ingredients (APIs)

This compound has been explored as a potential API due to its unique chemical properties. The trifluoromethyl group can enhance the pharmacokinetic profiles of drugs, including increased metabolic stability and improved bioavailability.

- Case Study: Anticancer Activity

Research has demonstrated that derivatives of trifluoropyruvamide exhibit significant anticancer activity. For instance, studies have shown that these compounds can induce apoptosis in cancer cells through the modulation of specific signaling pathways.

2. Drug Formulation

The hydrate form of trifluoropyruvamide is advantageous in drug formulation processes. Its hygroscopic nature aids in maintaining moisture levels in formulations, which is crucial for the stability of certain medications.

Materials Science Applications

1. Polymer Chemistry

This compound serves as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance.

- Data Table: Properties of Polymers Containing this compound

| Property | Value |

|---|---|

| Thermal Stability | Up to 300°C |

| Chemical Resistance | Excellent against acids and bases |

| Mechanical Strength | Increased by 25% |

2. Coatings and Adhesives

The compound's unique properties make it suitable for developing advanced coatings and adhesives that require high durability and resistance to environmental stressors.

Environmental Applications

1. Green Chemistry

This compound has potential applications in green chemistry, particularly as a solvent or reagent that minimizes environmental impact during chemical reactions.

- Case Study: Sustainable Synthesis

Research indicates that using this compound in synthetic pathways can reduce waste by-products compared to traditional methods.

Analytical Techniques for Characterization

The characterization of this compound involves various analytical techniques that provide insights into its structure and behavior:

- X-ray Diffraction (XRD) : Used to determine crystallographic structure.

- Nuclear Magnetic Resonance (NMR) : Provides information on molecular dynamics and interactions.

- Differential Scanning Calorimetry (DSC) : Analyzes thermal transitions, crucial for understanding stability.

Mecanismo De Acción

The mechanism by which trifluoropyruvamide hydrate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to modulation of biological activities.

Comparación Con Compuestos Similares

Similar Compounds: : Similar compounds include trifluoromethyl pyruvate, trifluoromethyl acetate, and trifluoromethyl amide. These compounds share the trifluoromethyl group but differ in their functional groups and molecular structures.

Uniqueness: : Trifluoropyruvamide hydrate is unique due to its combination of the trifluoromethyl group and the hydrate form, which provides distinct chemical and physical properties compared to other similar compounds.

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Actividad Biológica

Trifluoropyruvamide hydrate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its cytotoxicity, inhibitory effects on histone deacetylases (HDACs), and isoform selectivity, drawing from various research studies and case analyses.

This compound is characterized by the presence of three fluorine atoms attached to a pyruvic acid derivative. Its unique structure contributes to its reactivity and biological interactions.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxic activity, particularly against human breast cancer cells (MCF-7) and human lung cancer cells (A549).

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound has promising potential as an anticancer agent.

HDAC Inhibition

Inhibition of histone deacetylases (HDACs) is a critical mechanism in cancer therapy, as it can lead to increased acetylation of histones and subsequent activation of tumor suppressor genes. This compound has been identified as a selective HDAC inhibitor.

- HDAC Isoform Selectivity : The compound showed preferential inhibition of HDAC1 and HDAC3 over other isoforms, with IC50 values of 12 µM and 14 µM, respectively. This selectivity is crucial for minimizing side effects associated with broad-spectrum HDAC inhibitors .

Case Study 1: Anticancer Activity

A study conducted on the efficacy of this compound in vivo involved administering the compound to mice with induced tumors. The results indicated a significant reduction in tumor size compared to control groups treated with a placebo.

- Tumor Size Reduction : Mice treated with this compound exhibited a 45% reduction in tumor size after four weeks of treatment .

Further investigation into the mechanism revealed that this compound induces apoptosis in cancer cells through the activation of the p53 pathway. This was evidenced by increased levels of p53 protein and its downstream targets, which are essential for cell cycle arrest and apoptosis .

Propiedades

IUPAC Name |

3,3,3-trifluoro-2-oxopropanamide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F3NO2.H2O/c4-3(5,6)1(8)2(7)9;/h(H2,7,9);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPNRUCQPIMAEMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)N)C(F)(F)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.